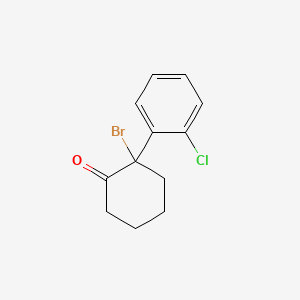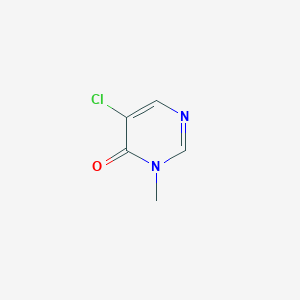
2-Bromo-2-(2-chlorophenyl)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-2-(2-chlorophenyl)cyclohexanone is an organic compound with the molecular formula C12H12BrClO It is a derivative of cyclohexanone, where the cyclohexane ring is substituted with bromine and a chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-(2-chlorophenyl)cyclohexanone typically involves the bromination of 2-(2-chlorophenyl)cyclohexanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions usually include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-2-(2-chlorophenyl)cyclohexanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxylamine to form oximes or hydrazine to form hydrazones.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Hydroxylamine or hydrazine in the presence of an acid catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products Formed
Oximes: Formed by reaction with hydroxylamine.
Hydrazones: Formed by reaction with hydrazine.
Alcohols and Amines: Formed by reduction reactions.
Carboxylic Acids: Formed by oxidation reactions.
Aplicaciones Científicas De Investigación
2-Bromo-2-(2-chlorophenyl)cyclohexanone has several applications in scientific research:
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of medicinal compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-2-(2-chlorophenyl)cyclohexanone involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorophenyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromocyclohexanone: A simpler analog with only a bromine substituent on the cyclohexanone ring.
2-(2-Chlorophenyl)cyclohexanone: Lacks the bromine substituent, making it less reactive in certain chemical reactions.
Uniqueness
2-Bromo-2-(2-chlorophenyl)cyclohexanone is unique due to the presence of both bromine and chlorophenyl groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C12H12BrClO |
|---|---|
Peso molecular |
287.58 g/mol |
Nombre IUPAC |
2-bromo-2-(2-chlorophenyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H12BrClO/c13-12(8-4-3-7-11(12)15)9-5-1-2-6-10(9)14/h1-2,5-6H,3-4,7-8H2 |
Clave InChI |
DGTPCCJMDHTEQL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chlorobenzo[g]quinazoline](/img/structure/B13672260.png)




![8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672302.png)




![1-Methyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13672333.png)


